molecular formula C12H19NO2 B183141 (4-Ethoxybenzyl)(2-methoxyethyl)amine CAS No. 827328-67-6

(4-Ethoxybenzyl)(2-methoxyethyl)amine

Cat. No.: B183141
CAS No.: 827328-67-6
M. Wt: 209.28 g/mol
InChI Key: HMFUEAILNGLZHU-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)(2-methoxyethyl)amine is an organic compound that belongs to the class of benzylamines It features an ethoxy group attached to the benzene ring and a methoxyethyl group attached to the amine nitrogen

Future Directions

(4-Ethoxybenzyl)(2-methoxyethyl)amine is part of a collection of unique chemicals provided to early discovery researchers . Its future applications could be vast, spanning from drug discovery to organic synthesis and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybenzyl)(2-methoxyethyl)amine typically involves the reaction of 4-ethoxybenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

    Reduction: Alcohols or amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the benzyl group.

Scientific Research Applications

(4-Ethoxybenzyl)(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzyl)(2-methoxyethyl)amine
  • (4-Methylbenzyl)(2-methoxyethyl)amine
  • Bis(2-methoxyethyl)amine

Uniqueness

(4-Ethoxybenzyl)(2-methoxyethyl)amine is unique due to the presence of both ethoxy and methoxyethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFUEAILNGLZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402083
Record name (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827328-67-6
Record name (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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